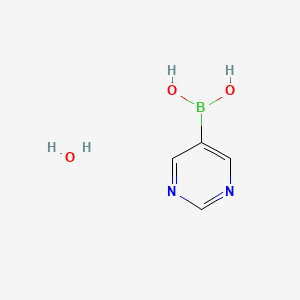

5-Pyrimidyl boronic acid hydrate

Übersicht

Beschreibung

5-Pyrimidyl boronic acid hydrate, also known as PBH, is a recognized boron-containing heterocyclic compound in the scientific community. It is employed as an intermediate for pharmaceuticals .

Molecular Structure Analysis

The molecular formula of this compound is C8H12B2N4O5 . The InChI Key is YXMKGFBYXBTOJS-UHFFFAOYSA-N . The Proton NMR conforms to the structure .

Chemical Reactions Analysis

Boronic acid-based compounds, including this compound, have been used in various chemical reactions. One of the best-studied reactions is boronic acid (BA)-mediated cis-diol conjugation . Boronic acids have also been used in Suzuki–Miyaura couplings .

Wissenschaftliche Forschungsanwendungen

Boron in Seawater Desalination

Boron, primarily present as boric acid in seawater, poses challenges in desalination processes due to its health impacts when present in drinking water. Reverse osmosis (RO) and nanofiltration (NF) membranes have been extensively studied for their effectiveness in removing boron from seawater. The rejection of boron by these membranes is significantly influenced by the speciation of boric acid, which is affected by the feed solution's pH. Additionally, the temperature and ionic strength of the feed solution can indirectly impact boron rejection by altering the dissociation constant of boric acid. Mathematical models developed to describe boron transport in NF/RO processes emphasize the potential for process optimization to enhance boron removal in seawater desalination applications (Tu, Nghiem, & Chivas, 2010).

Fire Retardancy and Wood Preservation

Boron compounds, including boric acid, have found applications in fire retardancy and wood preservation, particularly for outdoor, exposed wood products. The dual functionality of boron compounds enables them to act as both fire retardants and wood preservatives. However, the leachability of boron necessitates the development of treatment technologies that ensure the long-term fixation of boron in treated wood to maintain its protective properties (Marney & Russell, 2008).

Boron Removal with Layered Double Hydroxides (LDHs)

LDHs have shown promising results in removing boron from water, offering a cost-effective alternative to existing methods. The primary mechanism for boron removal by LDHs is anion exchange, facilitated by the structure and composition of LDHs. This highlights the need for further research into LDHs' application for boron removal, focusing on optimizing their efficiency and understanding the underlying mechanisms (Theiss, Ayoko, & Frost, 2013).

Boron in Drug Design

Boronic acids, including 5-pyrimidyl boronic acid hydrate, are increasingly incorporated into drug discovery efforts due to their unique properties, such as enhancing drug potency and improving pharmacokinetic profiles. The FDA and Health Canada have approved several boronic acid drugs, and many others are in clinical trials. This underscores the expanding role of boron compounds in medicinal chemistry and drug design (Plescia & Moitessier, 2020).

Wirkmechanismus

Boronic acid-based compounds like 5-Pyrimidyl boronic acid hydrate have been used in various biochemical tools for purposes including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems . The mechanism of reversible kinetics of boronic acid-based compounds has been highlighted in recent studies .

Safety and Hazards

5-Pyrimidyl boronic acid hydrate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Zukünftige Richtungen

The use of boronic acid-based compounds like 5-Pyrimidyl boronic acid hydrate is expected to grow in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The development of novel chemistries using boron to fuel emergent sciences is also anticipated .

Eigenschaften

IUPAC Name |

pyrimidin-5-ylboronic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BN2O2.H2O/c8-5(9)4-1-6-3-7-2-4;/h1-3,8-9H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFNYAJLYNQEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CN=C1)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B1396444.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1396452.png)

![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride](/img/structure/B1396459.png)

![[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride](/img/structure/B1396460.png)